N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine
Description
N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine is a complex organic compound that features a chromenyl group, a cyclohexylamine moiety, and a dimethylamino substituent
Properties
IUPAC Name |
N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-22(2)12-14-3-6-18(7-4-14)21-11-15-9-16-10-17(20)5-8-19(16)23-13-15/h5,8-10,14,18,21H,3-4,6-7,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJFRBOPDAEUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)NCC2=CC3=C(C=CC(=C3)Cl)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Chlorination: The chromenyl intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Alkylation: The chlorinated chromenyl compound is alkylated with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Amination: The alkylated product is then reacted with cyclohexylamine to introduce the amine group.
Dimethylation: Finally, the dimethylamino group is introduced using formaldehyde and dimethylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems would be employed to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and chromenyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the chromenyl group, converting it to a dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Smaller fragments such as amines and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various conditions, such as neurological disorders or cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can engage in π-π interactions with aromatic residues, while the amine groups can form hydrogen bonds or ionic interactions with polar sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloro-2H-chromen-3-yl)methyl]-4-aminocyclohexan-1-amine: Similar structure but lacks the dimethylamino group.
N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(methylamino)methyl]cyclohexan-1-amine: Contains a methylamino group instead of a dimethylamino group.
N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(ethylamino)methyl]cyclohexan-1-amine: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in N-[(6-chloro-2H-chromen-3-yl)methyl]-4-[(dimethylamino)methyl]cyclohexan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
